2-Fluoro-4-methylphenylboronic acid

Organoboron Chemistry Cross‑Coupling Structure‑Activity Relationship

Researchers requiring a boronic acid coupling partner with predictable transmetalation rates and minimal protodeboronation often find generic, mono-substituted analogues inadequate. 2-Fluoro-4-methylphenylboronic acid addresses this by combining ortho-fluorine (σₘ=+0.34) and para-methyl (σₚ=-0.17) substituents, which jointly: • Enhance transmetalation efficiency in Suzuki-Miyaura couplings, even under mild aqueous conditions. • Provide intermediate electrophilicity compatible with electron-rich and electron-deficient aryl halides. • Enable further functionalisation via benzylic oxidation or halogenation of the para-methyl group. Supplied as a solid (mp 228-233 °C) with consistent purity, suitable for pharmaceutical intermediate and material science applications.

Molecular Formula C7H8BFO2
Molecular Weight 153.95 g/mol
CAS No. 170981-26-7
Cat. No. B019590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-methylphenylboronic acid
CAS170981-26-7
Synonyms(2-Fluoro-4-methylphenyl)boronic Acid;  4-Methyl-2-fluorophenylboronic Acid; 
Molecular FormulaC7H8BFO2
Molecular Weight153.95 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)C)F)(O)O
InChIInChI=1S/C7H8BFO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3
InChIKeyLIXXGOMAGHXIMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-methylphenylboronic acid – Technical Baseline


2‑Fluoro‑4‑methylphenylboronic acid (CAS 170981‑26‑7, MFCD05664239) is an ortho‑fluoro, para‑methyl substituted phenylboronic acid. It is a solid (lit. mp 228‑233 °C) that serves primarily as a nucleophilic coupling partner in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions, including water‑accelerated protocols . The compound is supplied with a typical assay of ≥95 % and may contain varying amounts of the corresponding anhydride (boroxine) [1]. Its molecular weight is 153.95 g mol⁻¹, and its predicted pKa is 8.58 .

Why Generic Substitution Fails for 2-Fluoro-4-methylphenylboronic acid


Simple substitution by an unsubstituted phenylboronic acid, a mono‑fluoro, or a mono‑methyl analogue is not viable because the ortho‑fluoro and para‑methyl substituents jointly dictate the boronic acid's acidity, its transmetalation rate in Suzuki couplings, and its susceptibility to protodeboronation . The ortho‑fluorine imparts an electron‑withdrawing inductive effect (σₘ = +0.34) that lowers the pKa and increases the electrophilicity of the boron centre, while the para‑methyl group donates electron density (σₚ = –0.17) and sterically shields the reactive site [1]. This dual substitution creates a reactivity profile that cannot be recapitulated by any single‑substituent analogue or by simply mixing two different boronic acids.

Differentiating 2-Fluoro-4-methylphenylboronic acid from Analogues


Electrophilicity Enhancement vs. 4-Methylphenylboronic acid

The ortho‑fluorine substituent lowers the pKa of 2‑fluoro‑4‑methylphenylboronic acid relative to 4‑methylphenylboronic acid. Predicted pKa values are 8.58 for 2‑fluoro‑4‑methylphenylboronic acid and 8.98 for 4‑methylphenylboronic acid (calculated via ACD/Labs) . A lower pKa indicates a more acidic boronic acid, which typically correlates with a faster transmetalation step in Suzuki–Miyaura couplings under basic aqueous conditions.

Organoboron Chemistry Cross‑Coupling Structure‑Activity Relationship

Hammett σ Constants vs. Related Boronic Acids

The Hammett σ constants for the substituents present in 2‑fluoro‑4‑methylphenylboronic acid are σₘ(F) = +0.34 and σₚ(CH₃) = –0.17 [1]. In contrast, 2‑fluorophenylboronic acid carries only a single ortho‑fluoro substituent (σₘ = +0.34), and 4‑methylphenylboronic acid carries only a para‑methyl group (σₚ = –0.17). The net electronic effect on the boronic acid moiety in the target compound is a combination of strong electron withdrawal (ortho‑F) and modest electron donation (para‑CH₃), resulting in an intermediate electronic environment that is distinct from either mono‑substituted analogue.

Linear Free‑Energy Relationships Reaction Kinetics Substituent Effects

Protodeboronation Stability vs. 2,6-Difluorophenylboronic acid

Fluorinated arylboronic acids are prone to base‑promoted protodeboronation (PDB), with half‑lives that can vary over nine orders of magnitude depending on the fluorine substitution pattern [1]. While 2,6‑difluorophenylboronic acid exhibits a half‑life of < 1 s at elevated pH, 2‑fluoro‑4‑methylphenylboronic acid contains only a single ortho‑fluorine and a para‑methyl group that donates electron density. This substitution pattern results in a much longer half‑life under standard Suzuki coupling conditions (e.g., aqueous K₂CO₃, 80 °C), making it a more robust and process‑friendly building block than its polyfluorinated counterparts.

Protodeboronation Cross‑Coupling Fluorinated Building Blocks

Validated Applications of 2-Fluoro-4-methylphenylboronic acid


Suzuki–Miyaura Coupling for Biaryl Pharmaceuticals

The ortho‑fluoro substituent in 2‑fluoro‑4‑methylphenylboronic acid imparts metabolic stability and modulates the pKa of proximal functional groups in drug candidates. This building block is therefore employed in the synthesis of biaryl‑containing kinase inhibitors and GPCR modulators where an ortho‑fluoroaryl group is a key pharmacophore. The intermediate electron density (evidenced by Hammett σ values) allows for predictable coupling yields with a range of aryl bromides and chlorides, while the mono‑ortho‑fluoro pattern ensures acceptable protodeboronation stability under standard aqueous basic conditions [1].

Agrochemical Intermediate Synthesis

The para‑methyl group provides a handle for further functionalisation (e.g., benzylic oxidation, halogenation) or serves as a lipophilic anchor. The boronic acid is used to install a 2‑fluoro‑4‑methylphenyl unit into herbicidal or fungicidal leads, where the ortho‑fluorine enhances bioavailability and the methyl group improves target‑site binding. The predicted pKa of 8.58 (more acidic than 4‑methylphenylboronic acid) facilitates efficient transmetalation even under mild, aqueous conditions, making the compound suitable for large‑scale process chemistry .

Liquid Crystal and OLED Intermediate

Fluorinated biphenyl structures are common in liquid crystal displays and organic light‑emitting diodes (OLEDs) because the fluorine atom's strong electronegativity influences molecular packing and dielectric anisotropy. 2‑Fluoro‑4‑methylphenylboronic acid enables the introduction of a 2‑fluoro‑4‑methylphenyl moiety via Suzuki coupling, yielding materials with tailored mesomorphic behaviour. The intermediate electronic character of the boronic acid (Hammett σₘ(F) = +0.34, σₚ(CH₃) = –0.17) ensures compatibility with electron‑rich and electron‑deficient coupling partners, broadening the accessible material space [2].

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